molecular formula C14H14F3N3 B6357118 (1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine CAS No. 1628106-86-4

(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine

Cat. No. B6357118
CAS RN: 1628106-86-4
M. Wt: 281.28 g/mol
InChI Key: VVAIOLLXNSNFIJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[4-Methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine, also known as (1S)-1-methyl-5-trifluoromethyl-2-pyridyl-2-pyridyl ethanamine, is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound is a derivative of pyridine, and has a unique structure due to the presence of two nitrogen atoms and three fluorine atoms. This compound is also noteworthy due to its low toxicity and low cost, making it an attractive candidate for a number of scientific research applications.

Scientific Research Applications

  • DNA Binding and Cytotoxicity Studies : A study explored the DNA binding and nuclease activity of Cu(II) complexes with ligands similar to the mentioned compound. This research found that these complexes have a good DNA binding propensity and minor structural changes to DNA, indicating potential applications in genetics and biochemistry (Kumar et al., 2012).

  • Catalytic Applications : Research involving chiral synthons similar to the compound demonstrated their use in the catalytic asymmetric transfer hydrogenation of ketones. This suggests applications in chemical synthesis and industrial processes (Kumah et al., 2019).

  • Palladium(II) Complexes as Catalysts : Another study investigated the role of palladium(II) complexes, involving ligands related to the compound, as catalysts in the methoxycarbonylation of olefins. This research indicates their potential in catalyzing organic reactions (Zulu et al., 2020).

  • Chemical Structure and Electron Paramagnetic Resonance Studies : Further research has been conducted on the geometric and electronic structures of peroxomanganese(III) complexes supported by ligands related to the subject compound, providing insights into chemical bonding and electronic properties (Geiger et al., 2011).

  • Supramolecular Assemblies in Crystal Engineering : The compound and its derivatives have been used in crystal engineering to create supramolecular assemblies, contributing to the field of materials science (Arora & Pedireddi, 2003).

  • Synthesis and Antiviral Activity Studies : Some derivatives of the compound have been synthesized and investigated for their antiviral activities, indicating potential medical and pharmaceutical applications (Attaby et al., 2006).

properties

IUPAC Name

(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-8-5-12(9(2)18)20-7-11(8)10-3-4-19-13(6-10)14(15,16)17/h3-7,9H,18H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAIOLLXNSNFIJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[4-methyl-5-[2-(trifluoromethyl)-4-pyridyl]-2-pyridyl]ethanamine

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